2,3-Dimethyl-2-octene
Overview
Description
2,3-Dimethyl-2-octene is an organic compound with the molecular formula C10H20. It is a branched alkene characterized by the presence of a double bond between the second and third carbon atoms in the octane chain, with two methyl groups attached to the second carbon. This compound is known for its unique chemical properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-2-octene can be synthesized through several methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the dehydration of 2,3-dimethyl-2-octanol using an acid catalyst such as sulfuric acid or phosphoric acid under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-2-octene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: N-Bromosuccinimide (NBS) for allylic bromination
Major Products:
Oxidation: Ketones, aldehydes
Reduction: 2,3-Dimethyloctane
Substitution: Allylic halides
Scientific Research Applications
2,3-Dimethyl-2-octene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-octene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, leading to the formation of carbonyl compounds. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 2,3-Dimethyl-1-butene
- 2,3-Dimethyl-2-butene
- 2,3-Dimethyl-3-hexene
- 2,3-Dimethyl-4-heptene
Comparison: 2,3-Dimethyl-2-octene is unique due to its specific branching and the position of the double bond. Compared to other similar compounds, it exhibits distinct reactivity patterns and physical properties, such as boiling and melting points .
Properties
IUPAC Name |
2,3-dimethyloct-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMOZNIUEPVNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173485 | |
Record name | 2-Octene, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-18-1 | |
Record name | 2,3-Dimethyl-2-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19781-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octene, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octene, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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